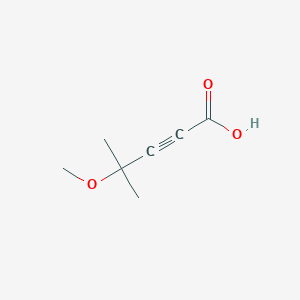

4-Methoxy-4-methylpent-2-ynoic acid

Description

4-Methoxy-4-methylpent-2-ynoic acid is a specialized alkyne-containing carboxylic acid characterized by a methoxy (-OMe) and methyl (-CH₃) group on the same carbon (C4) and a triple bond at the C2 position. Its molecular formula is C₈H₁₀O₃, with a molecular weight of 154.16 g/mol.

Properties

Molecular Formula |

C7H10O3 |

|---|---|

Molecular Weight |

142.15 g/mol |

IUPAC Name |

4-methoxy-4-methylpent-2-ynoic acid |

InChI |

InChI=1S/C7H10O3/c1-7(2,10-3)5-4-6(8)9/h1-3H3,(H,8,9) |

InChI Key |

DYONNEQVYLLPBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#CC(=O)O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-4-methylpent-2-ynoic acid typically involves the alkylation of a suitable precursor with a methoxy group. One common method is the reaction of 4-methylpent-2-ynoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve more efficient catalytic processes to achieve higher yields and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-4-methylpent-2-ynoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the alkyne group.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-4-methylpent-2-ynoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-4-methylpent-2-ynoic acid involves its interaction with specific molecular targets and pathways. The methoxy and alkyne groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of enzymatic activities, depending on the context of its application.

Comparison with Similar Compounds

4-Hydroxy-4-methylpent-2-ynoic Acid

Molecular Formula : C₆H₈O₃ | Molecular Weight : 128.13 g/mol

This analog replaces the methoxy group with a hydroxyl (-OH) group at C3.

| Property | 4-Methoxy-4-methylpent-2-ynoic Acid | 4-Hydroxy-4-methylpent-2-ynoic Acid |

|---|---|---|

| Acidity | Moderate (pKa ~3–4) | Higher (pKa ~2–3 due to -OH) |

| Hydrogen Bonding | Limited (methoxy is less polar) | Strong (hydroxyl forms H-bonds) |

| Synthetic Utility | Stable under basic conditions | Prone to dehydration or oxidation |

The hydroxyl variant is more reactive in nucleophilic substitutions but less stable during storage .

4-Methylpent-2-ynoic Acid

Molecular Formula : C₆H₈O₂ | Molecular Weight : 112.13 g/mol

This compound lacks the methoxy group, retaining only the methyl substituent at C4.

| Property | This compound | 4-Methylpent-2-ynoic Acid |

|---|---|---|

| Polarity | Higher (due to -OMe) | Lower |

| Boiling Point | Not reported | Lower (simpler structure) |

| Applications | Intermediate in drug synthesis | Limited to niche reactions |

The absence of methoxy reduces steric hindrance but limits functional group diversity in reactions .

(Z)-4-Methylpent-2-enoic Acid

Molecular Formula : C₆H₁₀O₂ | Molecular Weight : 114.14 g/mol

This compound features a double bond (C2) instead of a triple bond.

| Property | This compound | (Z)-4-Methylpent-2-enoic Acid |

|---|---|---|

| Bond Reactivity | Triple bond (sp-hybridized C) | Double bond (sp²-hybridized C) |

| Acidity | Higher (sp C stabilizes conjugate base) | Moderate |

| Catalytic Hydrogenation | Forms cis-alkene | Forms saturated acid |

The triple bond in this compound enables cycloaddition reactions, while the double bond in the enoic acid is more suited for electrophilic additions .

Amide Derivatives (e.g., this compound Dimethylamide)

Molecular Formula: C₉H₁₅NO₂ | Molecular Weight: 181.22 g/mol Amidation of the carboxylic acid group modifies reactivity and solubility.

| Property | This compound | Dimethylamide Derivative |

|---|---|---|

| Solubility | Soluble in polar solvents | Enhanced lipid solubility |

| Stability | Acid-sensitive | Hydrolytically stable |

| Biological Activity | Limited | Potential enzyme inhibition |

The dimethylamide derivative (synthesized in 81% yield) shows promise in medicinal chemistry due to its improved membrane permeability .

4-Methoxy-2,4-dioxobutanoic Acid

Molecular Formula : C₅H₆O₅ | Molecular Weight : 146.10 g/mol

This compound features two ketone groups and a methoxy substituent.

| Property | This compound | 4-Methoxy-2,4-dioxobutanoic Acid |

|---|---|---|

| Electrophilicity | Low (carboxylic acid) | High (α,β-diketone) |

| Reactivity | Alkyne-specific reactions | Nucleophilic acyl substitutions |

| Applications | Synthetic intermediate | Precursor for heterocycles |

The dioxobutanoic acid’s electrophilic carbonyl groups make it reactive in cyclocondensation reactions, unlike the alkyne-focused reactivity of the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.